Cas no 82586-66-1 (4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole)

4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole is a versatile thiazole derivative characterized by its carbethoxy and dimethylaminomethyl functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive thiazole core, combined with the electron-donating dimethylaminomethyl group, enhances its utility in nucleophilic substitution and condensation reactions. The carbethoxy moiety further contributes to its reactivity, enabling esterification and other derivatization pathways. This compound is favored for its stability, well-defined reactivity, and compatibility with a range of synthetic conditions, making it a practical choice for researchers in medicinal and heterocyclic chemistry.
4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole structure
82586-66-1 structure
Product name:4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole
CAS No:82586-66-1
MF:C9H14N2O2S
Molecular Weight:214.284660816193
MDL:MFCD06407645
CID:838922
PubChem ID:2039211

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
    • ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate
    • 4-Ethoxycarbonyl-2-dimethylaminomethyl-thiazol
    • EINECS 280-000-7
    • Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
    • 2-[(N,N-Dimethylamino)methyl]thiazole-4-carboxylic acid ethyl ester
    • Ethyl 2-[(dimethylamino)methyl]-4-thiazolecarboxylate
    • ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
    • ethyl2-dimethylaminomethylthiazole-4-carboxylate
    • 4-CARBETHOXY-2-(N,N-DIMETHYLAMINOMETHYL) THIAZOLE
    • ethyl2-(dimethylaminomethyl)-4-thiazolecarboxylate
    • Ethyl 2-dimethylaminomethyl-4-thiazolecarboxylate
    • SCHEMBL1810844
    • DB-075856
    • NS00060308
    • ethyl 2-dimethylaminomethylthiazole-4-carboxylate
    • Ethyl 2 -(dimethylaminomethyl)-4-thiazolecarboxylate
    • AS-30733
    • DTXSID701002804
    • 82586-66-1
    • AKOS015850619
    • 4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole
    • MDL: MFCD06407645
    • インチ: 1S/C9H14N2O2S/c1-4-13-9(12)7-6-14-8(10-7)5-11(2)3/h6H,4-5H2,1-3H3
    • InChIKey: WLZZKIFUEGPCKY-UHFFFAOYSA-N
    • SMILES: O=C(C1=CSC(CN(C)C)=N1)OCC

計算された属性

  • 精确分子量: 214.07800
  • 同位素质量: 214.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 70.7Ų

じっけんとくせい

  • PSA: 70.67000
  • LogP: 1.38140

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole Security Information

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E67420-1g
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
82586-66-1 97%
1g
¥1432.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E67420-250mg
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
82586-66-1 97%
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¥932.0 2023-09-07
eNovation Chemicals LLC
D540140-5g
ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
82586-66-1 97%
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$1200 2023-09-04
eNovation Chemicals LLC
D507780-1g
Ethyl 2-((diMethylaMino)Methyl)thiazole-4-carboxylate
82586-66-1 97%
1g
$510 2023-09-01
eNovation Chemicals LLC
D507780-250mg
Ethyl 2-((diMethylaMino)Methyl)thiazole-4-carboxylate
82586-66-1 97%
250mg
$235 2023-09-01
eNovation Chemicals LLC
Y0984629-25g
Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
82586-66-1 95%
25g
$1080 2023-09-03
Fluorochem
076735-250mg
Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
82586-66-1 95%
250mg
£128.00 2022-03-01
Aaron
AR00G8R7-1g
ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate
82586-66-1 95%
1g
$267.00 2025-02-13
Aaron
AR00G8R7-5g
ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate
82586-66-1 95%
5g
$909.00 2025-02-13
Aaron
AR00G8R7-250mg
ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate
82586-66-1 95%
250mg
$79.00 2025-02-13

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt → reflux
Reference
An efficient and novel process for the synthesis of nizatidine
Srinivasarao, Talasila; et al, Heterocyclic Letters, 2019, 9(2), 191-195

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Ethanol ;  24 h, 25 °C
Reference
Photoinduced α-Aminoalkylation of Sulfonylarenes with Alkylamines
Yonekura, Kyohei ; et al, Chemistry - A European Journal, 2023, 29(68),

Synthetic Circuit 3

Reaction Conditions
1.1 -
1.2 -
2.1 Reagents: Potassium bicarbonate Solvents: Ethanol ;  24 h, 25 °C
Reference
Photoinduced α-Aminoalkylation of Sulfonylarenes with Alkylamines
Yonekura, Kyohei ; et al, Chemistry - A European Journal, 2023, 29(68),

Synthetic Circuit 4

Reaction Conditions
Reference
Improvements in thiazole anti-ulcer drugs
, United Kingdom, , ,

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole Raw materials

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole Preparation Products

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazole 関連文献

4-Carbethoxy-2-(n,n-dimethylaminomethyl) thiazoleに関する追加情報

Professional Introduction to 4-Carbethoxy-2-(N,N-dimethylaminomethyl) Thiazole (CAS No. 82586-66-1)

4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole, identified by its Chemical Abstracts Service number (CAS No. 82586-66-1), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and potential applications in drug development.

The structural framework of 4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole incorporates a thiazole core, which is a five-membered ring consisting of sulfur, nitrogen, and carbon atoms. This core is further functionalized with an ester group at the 4-position and a dimethylamino methyl substituent at the 2-position. Such modifications enhance the compound's interactability with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Thiazole derivatives, in particular, have shown remarkable potential in various pharmacological applications. The presence of both polar and non-polar functional groups in 4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole allows for versatile interactions with biological macromolecules, including enzymes and receptors.

One of the most compelling aspects of this compound is its ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Studies have demonstrated that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, some derivatives have shown promise in inhibiting tumor growth by targeting critical signaling pathways involved in cancer progression.

The N,N-dimethylamino methyl group in the molecule contributes to its amphiphilic nature, enabling it to traverse biological membranes effectively. This property is particularly advantageous for drug delivery systems, as it facilitates the intracellular transport of therapeutic agents. Furthermore, the ester functionality at the 4-position can be chemically modified to introduce additional pharmacophores, expanding the compound's potential applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors. These interactions may lead to the development of novel inhibitors for therapeutic purposes.

The pharmaceutical industry has shown particular interest in thiazole derivatives due to their favorable pharmacokinetic properties. For instance, some thiazole-based drugs have demonstrated high oral bioavailability and prolonged half-life, making them suitable for chronic treatment regimens. The structural features of 4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole align well with these criteria, suggesting its potential as a lead compound for drug discovery.

In conclusion, 4-Carbethoxy-2-(N,N-dimethylaminomethyl) thiazole (CAS No. 82586-66-1) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is likely to grow.

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